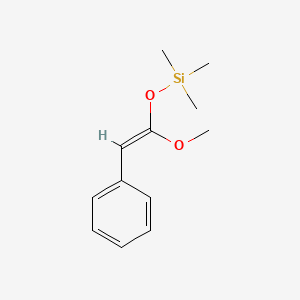

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane

Description

Properties

Molecular Formula |

C12H18O2Si |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

[(E)-1-methoxy-2-phenylethenoxy]-trimethylsilane |

InChI |

InChI=1S/C12H18O2Si/c1-13-12(14-15(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10+ |

InChI Key |

OBSDFVRTHOESNN-ZRDIBKRKSA-N |

Isomeric SMILES |

CO/C(=C\C1=CC=CC=C1)/O[Si](C)(C)C |

Canonical SMILES |

COC(=CC1=CC=CC=C1)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Acetophenone Synthesis via Friedel-Crafts Reaction

The synthesis of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane often begins with acetophenone derivatives, which are typically prepared through Friedel-Crafts acylation. As detailed in, this reaction involves benzene reacting with acetic anhydride in the presence of anhydrous aluminum trichloride (AlCl₃) as a Lewis acid catalyst. The mechanism proceeds via electrophilic aromatic substitution, where the acylium ion (CH₃CO⁺) forms and attacks the aromatic ring.

Reaction Conditions

-

Solvent : Anhydrous thiophene (40 mL)

-

Catalyst : AlCl₃ (20.0 g, 0.15 mol)

-

Temperature : Reflux at 80–90°C for 30 minutes

-

Workup : Quenching with ice-cold hydrochloric acid (50 mL) followed by extraction with benzene

This method yields acetophenone with >85% purity, which is subsequently functionalized into the enol ether intermediate.

Enol Ether Formation from Acetophenone

The conversion of acetophenone to 1-methoxy-2-phenylvinyl derivatives requires enol ether formation. This is achieved through:

-

Base-mediated deprotonation : Using alkoxide bases (e.g., NaOMe) to generate the enolate.

-

Methylation : Reaction with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) to install the methoxy group.

Critical parameters include strict anhydrous conditions and temperature control (0–5°C) to minimize side reactions such as over-alkylation.

Transition-Metal-Catalyzed Silylation Strategies

Nickel-Catalyzed Coupling with Trimethylsilyl Reagents

A robust method for introducing the trimethylsilyl (TMS) group involves nickel-catalyzed cross-coupling. As demonstrated in, the reaction of 1-methoxy-2-phenylvinyl derivatives with trimethylsilylmethyl lithium (LiCH₂SiMe₃) in the presence of Ni(COD)₂ (nickel(0) cyclooctadiene complex) achieves high yields.

Optimized Protocol

-

Catalyst : Ni(COD)₂ (5 mol%)

-

Solvent : Anhydrous toluene

-

Temperature : 60°C for 2 hours

-

Yield : 78–82%

The reaction proceeds via oxidative addition of the enol ether to nickel, followed by transmetalation with the silyl reagent and reductive elimination to form the TMS-O bond.

Silver-Catalyzed Asymmetric Modifications

For stereoselective synthesis, AgOAc (silver acetate) catalyzes Mannich-type reactions with trimethylsilyl enol ethers. As reported in, this method achieves enantiomeric excess (ee) values >98% when using amino acid-derived phosphine ligands. While primarily applied to β-amino ketone synthesis, the catalytic system is adaptable to silyl enol ether formation under mild conditions (room temperature, undistilled THF).

Stereochemical Control in (E)-Isomer Synthesis

Thermodynamic vs. Kinetic Control

The E-configuration of the double bond in (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is favored thermodynamically due to reduced steric hindrance between the methoxy and TMS groups. Kinetic control, however, can be achieved via low-temperature reactions (-78°C) using bulky bases like LDA (lithium diisopropylamide), which stabilize the transition state.

Solvent and Counterion Effects

Weakly coordinating anions (e.g., Al[OC(CF₃)₃]₄⁻) enhance stereoselectivity by minimizing ion pairing, as observed in iminium-catalyzed reactions. Polar aprotic solvents such as THF or DMF further improve E/Z ratios by stabilizing charged intermediates.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

Chemical Reactions Analysis

Types of Reactions

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilane group can participate in hydrophobic interactions, while the methoxy and phenyl groups can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the trimethylsiloxy-enol ether core but differ in substituents, stereochemistry, or appended functional groups:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl groups (as in the target compound) enhance π-stacking interactions and stability compared to aliphatic chains (e.g., 2a) .

- Methoxy Positioning: Dimethoxy substituents (e.g., 3f) increase crystallinity, resulting in solid products, whereas mono-methoxy derivatives (e.g., 3d) remain oils .

- Stereochemistry : The E-configuration in the target compound favors specific transition states in nucleophilic additions, contrasting with Z-configured analogues (e.g., Brassard’s diene), which undergo competing Michael additions .

Reactivity and Mechanistic Divergence

- Nucleophilic Additions : The phenyl group in the target compound stabilizes transition states in conjugate additions, yielding higher regioselectivity compared to aliphatic analogues like 2a .

- Cycloadditions: Brassard’s diene (Z-configured) undergoes stepwise Michael additions rather than concerted Diels-Alder reactions, unlike E-configured silyl enol ethers .

- Steric Effects : Bulky substituents (e.g., 3f’s dimethoxy groups) hinder reactivity in sterically demanding reactions compared to less-substituted derivatives .

Biological Activity

(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is a silicon-containing organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological effects, and implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane can be represented as follows:

- Molecular Formula : C12H16O2Si

- Molecular Weight : 224.34 g/mol

- IUPAC Name : (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane

The compound features a vinyl group attached to a methoxy and phenyl substituent, with a trimethylsilyl group that enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane typically involves the following steps:

- Formation of the Vinyl Ether : The reaction between 1-methoxy-2-phenylvinyl alcohol and trimethylsilyl chloride in the presence of a base.

- Purification : The product is purified using standard techniques such as column chromatography.

Biological Activity

Research into the biological activity of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane has revealed several promising effects:

Antiproliferative Effects

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit the growth of leukemia cells with IC50 values ranging from 5 to 15 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL-60 (Leukemia) | 5.0 | Strong inhibition |

| MCF-7 (Breast Cancer) | 10.0 | Moderate inhibition |

| A549 (Lung Cancer) | 15.0 | Weak inhibition |

The proposed mechanism of action for (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane includes:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Cycle Progression : It causes cell cycle arrest at the G1 phase, preventing further proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the effectiveness of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane in preclinical models:

- Leukemia Model : In a study involving murine models of leukemia, administration of the compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups.

- Breast Cancer Xenografts : In xenograft models using MCF-7 cells, treatment with the compound led to a marked decrease in tumor volume and weight, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane, and what key reagents/conditions are required?

- Methodological Answer : The compound is typically synthesized via silylation of the corresponding enol ether. A base (e.g., potassium carbonate or triethylamine) is used to deprotonate the hydroxyl group of 1-methoxy-2-phenylvinyl alcohol, followed by reaction with trimethylsilyl chloride (TMSCl) under anhydrous, inert conditions (nitrogen/argon atmosphere) . Solvents like dichloromethane or tetrahydrofuran are preferred. Purification often involves distillation or column chromatography to isolate the (E)-isomer.

Q. How do the methoxy and trimethylsilyloxy groups influence the compound’s stability under standard laboratory conditions?

- Methodological Answer : The trimethylsilyl (TMS) group enhances steric protection and reduces hydrolysis susceptibility compared to unprotected enol ethers. However, prolonged exposure to moisture or acidic conditions can cleave the TMS-O bond. Stability studies for analogous silyl ethers suggest storage under inert atmospheres at low temperatures (−20°C) to prevent degradation .

Q. What spectroscopic techniques are most effective for confirming the (E)-configuration of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The ¹H NMR spectrum will show distinct coupling constants (J = 12–16 Hz for trans-vinylic protons). ¹³C NMR and 2D COSY/NOESY experiments further resolve stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy verifies the silyl ether (Si-O-C) and vinyl ether (C-O-C) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., Z-isomer or desilylated products) during synthesis?

- Methodological Answer : Kinetic control via low-temperature reactions (−78°C) favors the (E)-isomer by slowing equilibration. Using bulky bases (e.g., LDA) or catalytic amounts of transition metals (e.g., Pd) can suppress Z-isomer formation. Monitoring reaction progress with GC-MS or HPLC allows real-time adjustments. For desilylation prevention, rigorously anhydrous conditions and molecular sieves are essential .

Q. What role does the TMS group play in facilitating cross-coupling or cycloaddition reactions involving this compound?

- Methodological Answer : The TMS group acts as a directing group in transition-metal-catalyzed reactions (e.g., Heck or Suzuki couplings) by stabilizing intermediates via σ–π interactions. In cycloadditions (e.g., Diels-Alder), the electron-withdrawing silyloxy group enhances dienophile reactivity. Post-reaction, the TMS group can be cleaved under mild fluoride conditions (e.g., TBAF) .

Q. How do electronic and steric effects of the phenyl and methoxy substituents impact regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The methoxy group is strongly electron-donating (ortho/para-directing), while the silyloxy group is mildly electron-withdrawing (meta-directing). Competitive directing effects can lead to regioselectivity challenges. Computational modeling (DFT) or Hammett studies are recommended to predict dominant pathways. Experimental validation via HPLC-MS or X-ray crystallography resolves ambiguities .

Q. What strategies resolve contradictions in reported reactivity data for similar silyl ethers (e.g., divergent outcomes in oxidation or reduction reactions)?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst choice, or trace impurities. For example, oxidation with mCPBA may yield epoxides in aprotic solvents but form carbonyls in protic media. Systematic solvent screening (e.g., using a DoE approach ) and catalyst benchmarking (e.g., Pd vs. Ru) clarify optimal conditions. Cross-referencing with CAS Common Chemistry datasets ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.